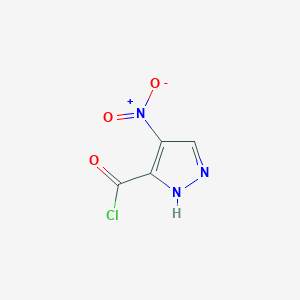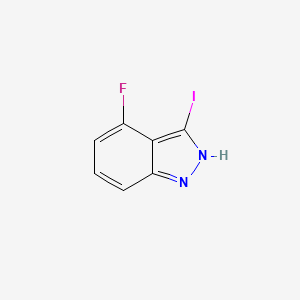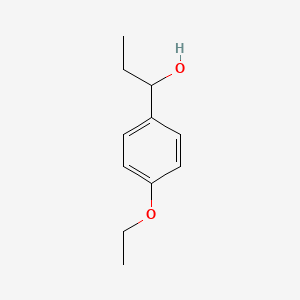
2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-
Overview
Description
2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a chemical compound belonging to the benzopyran family. It is a heterocyclic compound, which is a type of organic compound that contains a ring of atoms composed of at least three different elements. This compound has a wide range of applications in the fields of medicine, agriculture, and research. It has been studied extensively for its potential to act as a therapeutic agent and as a tool in scientific research.
Scientific Research Applications
I have conducted searches to find specific scientific research applications for 6-Bromo-4,4-dimethylchroman-2-one, but the available information is limited. Here’s a general analysis based on the current search results:
Synthesis Methodology
One notable application of this compound is in the field of synthetic organic chemistry . It has been reported that a one-pot synthesis method from bromobenzene involving chlorosulfonation, reduction, etherization, and cyclization has been optimized. This method is significant because it uses byproducts from the first two steps as a catalyst in the third step, making it a low consumption and low pollution approach .
Regulatory Compliance
Another application is in regulatory compliance for pharmaceuticals. The compound can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production .
Mechanism of Action
properties
IUPAC Name |
6-bromo-4,4-dimethyl-3H-chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGAKQYQYQIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626570 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164012-31-1 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)



![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)


